methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]benzoate is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a benzoate ester
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial potential , suggesting that this compound may also interact with bacterial proteins or enzymes.
Mode of Action
For instance, some compounds inhibit the activity of enzymes, thereby disrupting the normal functioning of the cell .
Biochemical Pathways
Compounds with similar structures have been reported to interfere with various biochemical pathways, leading to a range of biological effects .
Result of Action
Based on the reported activities of similar compounds, it may exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]benzoate typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The benzothiazole and piperidine moieties are then coupled using suitable reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
Methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzothiazole and piperidine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-26-20(25)15-8-6-14(7-9-15)19(24)23-12-10-16(11-13-23)27-21-22-17-4-2-3-5-18(17)28-21/h2-9,16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKDTQZIHYPOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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